molecular formula C30H54N6O5 B14068014 L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-

L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-

Cat. No.: B14068014
M. Wt: 578.8 g/mol
InChI Key: PLZJYFNNMDYNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl oligopeptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving a coupling reaction facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the peptide chain is fully assembled, it is cleaved from the resin and purified through high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of palmitoyl oligopeptide involves large-scale SPPS, followed by purification and formulation into cosmetic products. The process is optimized for efficiency and yield, often employing automated peptide synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl oligopeptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions may involve the amino acid residues, particularly histidine, which can be oxidized to form various products .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitoyl oligopeptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, palmitoyl oligopeptide is used as a model compound to study peptide synthesis and modification techniques. It serves as a benchmark for evaluating new synthetic methods and reagents .

Biology

In biological research, palmitoyl oligopeptide is studied for its role in cellular signaling and protein interactions. It is used to investigate the mechanisms of collagen synthesis and skin regeneration .

Medicine

In medicine, palmitoyl oligopeptide is explored for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being studied for its ability to enhance the delivery of other therapeutic agents through the skin .

Industry

In the cosmetic industry, palmitoyl oligopeptide is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin texture and reduce the appearance of fine lines and wrinkles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl oligopeptide is unique in its ability to stimulate collagen production without causing irritation, making it suitable for sensitive skin . Its structure allows for better skin penetration and stability compared to other peptides .

Properties

Molecular Formula

C30H54N6O5

Molecular Weight

578.8 g/mol

IUPAC Name

6-amino-2-[[2-[[2-(hexadecanoylamino)-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)36-28(38)22-33-26(20-24-21-32-23-34-24)29(39)35-25(30(40)41)17-15-16-19-31/h21,23,25-26,33H,2-20,22,31H2,1H3,(H,32,34)(H,35,39)(H,40,41)(H,36,37,38)

InChI Key

PLZJYFNNMDYNGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(=O)CNC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.